3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4/c1-21-13-3-2-10(8-12(13)16)14(19)17-5-4-11(9-17)18-6-7-22-15(18)20/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGTQSEOKMTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3CCOC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C12H15FN2O2
- Molecular Weight : 238.26 g/mol
- CAS Number : 1407386-96-2
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial properties. A related study demonstrated that compounds within this class showed potent activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to established antibiotics like linezolid .
Table 1: Antimicrobial Activity of Oxazolidinones
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Linezolid | 0.5 | M. tuberculosis |
| Compound A | 0.25 | M. tuberculosis |
| Compound B | 0.75 | M. avium |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that similar oxazolidinone derivatives can induce apoptosis in cancer cell lines. A study highlighted that modifications at the pyrrolidine ring significantly enhanced cytotoxicity against hypopharyngeal tumor cells .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving FaDu hypopharyngeal tumor cells, the compound exhibited a dose-dependent response, with an IC50 value indicating effective cell death at concentrations lower than those required for traditional chemotherapeutics .
The proposed mechanism of action for oxazolidinones includes inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, leading to bacterial cell death. For anticancer activity, similar mechanisms involving disruption of protein synthesis have been suggested, potentially affecting tumor growth and proliferation .
Toxicological Profile
Safety assessments are crucial for determining the viability of new compounds for clinical use. Preliminary toxicological studies on related oxazolidinones indicate a favorable safety profile with minimal bone marrow suppression compared to traditional agents like linezolid . Further studies are necessary to comprehensively evaluate the toxicity of this compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
*Estimated from molecular formulas.
Substituent Impact:
- Fluorine and Methoxy Groups: The 3-fluoro-4-methoxybenzoyl group in the target compound likely enhances lipophilicity and metabolic stability compared to pyrazole (BK63355) or non-fluorinated analogs. Fluorine’s electronegativity may also strengthen hydrogen bonding with target proteins .
- Rigidity vs. Flexibility: The oxazolidinone core provides rigidity, whereas compounds like 1a/b () incorporate flexible oxadiazole/phenylethyl chains, which may affect binding pocket accommodation .
- Chiral Centers : The stereochemistry of the pyrrolidine ring (e.g., 3R vs. 3S in ) can significantly influence biological activity, as seen in enantiomer-specific inhibition .
Physicochemical Properties
- LogP: The 3-fluoro-4-methoxy group increases LogP compared to hydroxylated analogs (e.g., 3-(hydroxymethyl)-oxazolidinone in ), enhancing membrane permeability but risking solubility limitations .
- Hydrogen-Bonding Capacity: The oxazolidinone carbonyl and benzoyl oxygen may form strong hydrogen bonds, as seen in crystallographic studies using SHELX-refined structures .
Q & A
Q. What are the recommended synthetic routes for 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions. Key steps include:
- Coupling reactions : Use of α,β-unsaturated carboxylic acids with oxazolidinone precursors under controlled conditions (e.g., reflux in DMF or chloroform) .
- Functional group modifications : Introduction of the 3-fluoro-4-methoxybenzoyl group via nucleophilic acyl substitution on pyrrolidine intermediates .
- Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields for steps involving heterocycle formation .
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP, Et₃N | DMF | RT | 70-88% |
| 2 | Pd₂(dba)₃, XPhos | Dioxane | 100°C | 60-75% |
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- X-ray crystallography : Resolve stereochemistry and confirm crystal packing, especially for chiral centers (e.g., pyrrolidine ring configuration). SHELX programs are widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and 2D experiments (COSY, HSQC) verify connectivity .
- HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase C18 columns with ESI-MS detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
- Core modifications : Replace the oxazolidin-2-one ring with thiazolidinone or triazole moieties to assess impact on bioactivity (e.g., antimicrobial or enzyme inhibition) .
- Substituent variation : Systematic substitution of the 3-fluoro-4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to study binding affinity .
- Click chemistry : Introduce azide-alkyne cycloaddition handles for bioconjugation or probe development .
Q. Table 2: Key SAR Findings
| Modification | Biological Impact | Reference |
|---|---|---|
| Oxazolidinone → Thiazolidinone | Enhanced anti-inflammatory activity | |
| Fluorine → Chlorine | Reduced metabolic stability |
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Validate enzyme inhibition (e.g., SARS-CoV-2 NSP3 macrodomain) using both fluorescence polarization and SPR .
- Metabolic profiling : Use hepatic microsomes to identify metabolites that may interfere with activity measurements .
- Crystallographic analysis : Compare ligand-binding modes in high-resolution (1.05 Å) structures to explain potency variations .
Q. How can computational and experimental methods synergize to predict binding interactions?
- Molecular docking : Prioritize binding poses using AutoDock Vina, followed by MD simulations (e.g., 100 ns trajectories) to assess stability .
- Free-energy perturbation (FEP) : Quantify ΔΔG for fluorine substitutions to optimize ligand-receptor interactions .
- Cryo-EM cross-validation : Validate dynamic binding states observed in crystallography with cryo-EM data for flexible targets .
Methodological Notes
- Data reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
